molecular formula C14H11Cl3N2O B254625 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea

1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea

Cat. No. B254625
M. Wt: 329.6 g/mol
InChI Key: AEROXVCKWQUAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture to control the growth of weeds. It belongs to the family of phenylurea herbicides and has been found to be effective against a broad range of weed species. In recent years, there has been growing interest in the scientific community to explore the potential of Diuron for various applications beyond its use as a herbicide.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea involves the inhibition of photosynthesis in plants. It acts as a photosystem II inhibitor, which blocks the transfer of electrons from water to plastoquinone in the electron transport chain. This leads to the disruption of the photosynthetic process, resulting in the death of the plant.
Biochemical and Physiological Effects
1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea has been found to have a number of biochemical and physiological effects on both plants and animals. In plants, it causes a reduction in chlorophyll content, a decrease in photosynthetic activity, and an increase in oxidative stress. In animals, it has been shown to cause liver and kidney damage, as well as alterations in lipid metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea in lab experiments is its low cost and availability. It is also relatively stable and easy to handle. However, one of the limitations is that it can be toxic to some organisms, which may limit its use in certain studies.

Future Directions

There are several future directions for the research on 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea. One area of interest is its potential as an anticancer agent. Studies have shown that 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea has significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Another area of interest is its potential as an antifungal agent. It has been found to be effective against a broad range of fungal species, and further research could lead to the development of new antifungal drugs. Additionally, there is a need for further studies on the environmental impact of 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea, as it has been found to be persistent in soil and water.

Synthesis Methods

1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea can be synthesized by the reaction of 3,4-dichloroaniline with 3-chloro-2-methylphenyl isocyanate in the presence of a base such as sodium hydroxide. The reaction yields 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea as a white crystalline solid with a melting point of 158-159°C.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea has been extensively studied for its potential use as an antifungal, antimicrobial, and anticancer agent. It has been found to exhibit significant activity against various fungal species such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition, 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea has been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

Product Name

1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea

Molecular Formula

C14H11Cl3N2O

Molecular Weight

329.6 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C14H11Cl3N2O/c1-8-10(15)3-2-4-13(8)19-14(20)18-9-5-6-11(16)12(17)7-9/h2-7H,1H3,(H2,18,19,20)

InChI Key

AEROXVCKWQUAPA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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